ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE
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Overview
Description
ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring substituted with ethyl acetate and a dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to acylation with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the dichlorobenzoyl-substituted pyrazole. Finally, the ethyl acetate group is introduced through esterification using ethyl chloroacetate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2,4-DICHLOROBENZOYL)AMINO)ACETATE
- ETHYL (3,4-DIMETHOXYBENZOYL)AMINO)ACETATE
- ETHYL (3-CHLOROBENZOYL)AMINO)ACETATE HYDROCHLORIDE
Uniqueness
ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of both the dichlorobenzoyl and pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
ethyl 2-[4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-4-24-14(22)8-21-10(3)15(9(2)20-21)19-16(23)11-5-6-12(17)13(18)7-11/h5-7H,4,8H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMZBZAOSUCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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